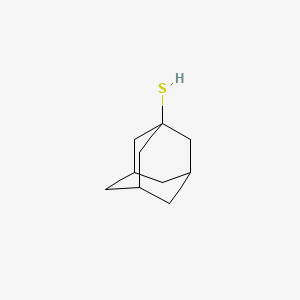

1-Adamantanethiol

説明

Significance of Adamantane (B196018) Derivatives in Contemporary Chemical Science

Adamantane derivatives have become cornerstones in contemporary chemical science due to their advantageous properties. Their incorporation into molecules often enhances lipophilicity, which can favorably modulate bioavailability and therapeutic efficacy. researchgate.netpublish.csiro.aunih.gov The rigid, highly symmetric structure of the adamantane cage allows for the precise positioning of functional groups, which is critical for optimizing potency and selectivity when interacting with biological targets or in the design of advanced materials. researchgate.netpublish.csiro.au

Historically, the discovery and synthesis of adamantane derivatives paved the way for significant pharmaceutical breakthroughs. Amantadine, an early adamantane derivative, demonstrated potent antiviral activity against Influenza A and later found use in treating Parkinson's disease. researchgate.netpublish.csiro.aunih.govacs.org This success spurred further research, leading to the development of numerous other adamantane-based drugs with applications in antiviral therapy, neurodegenerative disorders, acne treatment, and type 2 diabetes mellitus. researchgate.netpublish.csiro.aunih.govacs.orgmdpi.com

Beyond medicinal chemistry, adamantane derivatives are crucial in materials science and nanotechnology. Their ability to form self-assembled monolayers (SAMs) on surfaces, particularly gold, is fundamental to creating highly ordered, stable, and functional interfaces for biosensors, molecular electronics, and advanced coatings. myskinrecipes.commdpi.comresearchgate.netrsc.orgresearchgate.netresearchgate.net Furthermore, their unique cage structure makes them valuable as building blocks for supramolecular assemblies and the fabrication of nanostructured devices. mdpi.comresearchgate.netrsc.orgresearchgate.netresearchgate.netwikipedia.orgnih.gov

Evolution of Research on 1-Adamantanethiol: A Review of Foundational Studies and Emerging Trends

The research trajectory of this compound (CAS: 34301-54-7) highlights its evolution from a fundamental chemical reagent to a key component in cutting-edge applications.

Foundational Studies and Synthesis: The synthesis of this compound, often starting from readily available precursors like 1-bromoadamantane, has been a subject of study. cdnsciencepub.com Early research focused on its fundamental chemical properties, particularly its ability to form self-assembled monolayers (SAMs) on gold surfaces. myskinrecipes.comnih.govresearchgate.netacs.orgunf.eduingentaconnect.comnih.govpolyu.edu.hksigmaaldrich.com The thiol group (-SH) exhibits a strong affinity for gold, enabling the formation of highly ordered, densely packed molecular layers. myskinrecipes.com Studies utilizing techniques such as scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) have elucidated the structural characteristics of these 1-adamantanethiolate SAMs on Au{111} substrates. nih.govresearchgate.netacs.orgunf.eduingentaconnect.comnih.govpolyu.edu.hk A key finding was that 1-adamantanethiolate SAMs possess weaker intermolecular interactions and lower packing densities compared to typical alkanethiolate SAMs. nih.govresearchgate.netunf.eduingentaconnect.comnih.govpolyu.edu.hk This lability makes them susceptible to displacement by other thiols, a property that has been ingeniously exploited for nanolithography and the creation of high-resolution sacrificial chemical patterns. nih.govunf.edunih.gov

Emerging Trends and Applications: Recent research has expanded the utility of this compound into several advanced domains:

Catalysis: this compound has been employed in the design of heterogeneous catalysts. For instance, it can be co-deposited with other thiols to form self-assembled monolayers on Pd/Al2O3 catalysts, enhancing their selectivity and activity in chemical reactions. osti.gov It has also been investigated as a ligand for palladium catalysts in hydrogenation reactions, demonstrating an ability to influence reaction selectivity. purdue.edu

Nanotechnology and Materials Science: The compound is integral to forming SAMs for applications in biosensors, molecular electronics, and surface coatings. myskinrecipes.com Its role in creating patterns via nanografting and displacement strategies is vital for fabricating resists for metallic and organic structures. unf.edunih.gov Furthermore, this compound serves as a protecting ligand in the synthesis of atomically precise metal nanoclusters, such as gold and copper clusters, influencing their structural and catalytic properties. mdpi.comrsc.orgrsc.org It is also utilized in advanced two-photon polymerizable photoresists for fabricating nanostructures like nanowell arrays. polyu.edu.hkresearchgate.net

Drug Delivery and Biomedical Applications: this compound plays a role in developing sophisticated drug delivery systems. It has been used to modify molecules for creating targeted drug carriers, such as gold nanorod complexes for anticancer drug delivery. Its incorporation into supramolecular systems, often in conjunction with cyclodextrins or cucurbiturils, facilitates controlled drug release and enhances pharmacokinetic properties. nih.govpensoft.net Additionally, it is employed in the synthesis of organotin(IV) complexes, which are being evaluated for their in vitro biological activities, including antifungal properties and cytotoxicity. researchgate.netresearchgate.net

Other Applications: this compound functions as a reagent in specific organic syntheses, such as the preparation of glycosylation agents. It is also utilized in developing catalysts for selective alcohol oxidation, where it helps suppress catalyst deactivation. osti.gov

Data Tables

Table 1: Key Properties of this compound

| Property | Value | Unit | Source |

| CAS Number | 34301-54-7 | - | myskinrecipes.comsigmaaldrich.comsigmaaldrich.comchemeo.com |

| Molecular Formula | C₁₀H₁₆S | - | myskinrecipes.comchemeo.com |

| Molecular Weight | 168.30 | g/mol | myskinrecipes.comchemeo.com |

| Melting Point | 99-106 | °C | myskinrecipes.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 237.8 | °C (at 760 mmHg) | |

| Density | 1.09 | g/cm³ | |

| Purity | 95-100 | % | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

Table 2: Selected Research Applications of this compound

| Application Area | Specific Use / Research Focus | Key Techniques / Concepts |

| Surface Chemistry | Formation of Self-Assembled Monolayers (SAMs) on gold surfaces | STM, XPS, Nanopatterning, Nanolithography, Displacement studies |

| Catalysis | Ligand for Pd/Al₂O₃ catalysts, hydrogenation selectivity, alcohol oxidation catalysts | Heterogeneous catalysis, Ligand effects, Surface modification |

| Nanotechnology | Synthesis of metal nanoclusters (Au, Cu), photoresist for nanostructure fabrication | Nanocluster synthesis, Two-photon direct laser writing, SAMs on noble metals |

| Drug Delivery & Biomedical | Targeted drug carriers (e.g., AuNR complexes), supramolecular drug delivery systems | Host-guest chemistry, Liposomes, Cyclodextrins, Cucurbiturils, Nanoparticle functionalization |

| Organic Synthesis | Reagent for glycosylation, synthesis of organotin(IV) complexes | Thiolation, Metal complex synthesis, Bioactivity screening |

Compound List

this compound

Adamantane

Amantadine

Rimantadine

Tromantadine

Vildagliptin

Saxagliptin

Adapalene

Folic acid

Folate ethylene (B1197577) glycol maleimide (B117702)

Gold nanorod (AuNR)

Dextran-4-phenylazobenzoic acid (DexAzo)

N-hydroxyphthalimide (NHPI)

Dicyclohexylcarbodiimide (DCC)

4-dimethylaminopyridine (B28879) (DMAP)

Lawesson's reagent

Organotin(IV) complexes

[Cu₇₅(S-Adm)₃₂]²⁺ (Copper nanocluster)

[Pt₁Ag₃₀(SAdm)₁₄(Bdpm)₄Cl₅]³⁺ (Platinum-silver nanocluster)

Structure

2D Structure

3D Structure

特性

IUPAC Name |

adamantane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16S/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADJJLNODXLXTIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10187871 | |

| Record name | Tricyclo(3.3.1.1(3,7))decane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34301-54-7 | |

| Record name | 1-Adamantylthiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034301547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34301-54-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193486 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tricyclo(3.3.1.1(3,7))decane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10187871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ADAMANTYLTHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L54Q8GF3SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 1 Adamantanethiol

Catalytic and Mechanistic Studies in 1-Adamantanethiol Synthesis

The synthesis of this compound has been explored through various catalytic pathways, with a particular focus on understanding the underlying reaction mechanisms.

Hydrodenitrogenation Pathways to this compound from Adamantylamines

A significant route to this compound involves the hydrodenitrogenation (HDN) of adamantylamines, primarily 1-adamantylamine, using specific catalytic systems.

Sulfided nickel-molybdenum (B8610338) supported on alumina (B75360) (NiMo/Al2O3) catalysts have been identified as effective in the hydrodenitrogenation of adamantylamines to produce this compound. Studies have shown that this compound is a primary product in the reaction of 1-adamantylamine over sulfided NiMo/Al2O3 catalysts at temperatures around 300 °C researchgate.netresearchgate.netethz.chethz.chresearchgate.net. The catalyst facilitates the replacement of the amine group (-NH2) with a thiol group (-SH) through a complex reaction sequence.

The mechanism of HDN over sulfided NiMo/Al2O3 catalysts is understood to involve intermediates such as imines or iminium cations. These are formed through the dehydrogenation of the amine precursor. The subsequent addition of hydrogen sulfide (B99878) (H2S) to these intermediates, followed by ammonia (B1221849) (NH3) elimination and hydrogenation, leads to the formation of the thiol researchgate.netresearchgate.netethz.chresearchgate.net. The formation of dialkylamines and dialkylimines as primary products in related reactions also indicates the importance of these dehydrogenation and hydrogenation steps researchgate.netresearchgate.netethz.chresearchgate.net.

Traditional SN2 or E1/E2 elimination mechanisms are generally not favored for adamantylamines due to the rigid, tertiary nature of the adamantane (B196018) structure and the lack of beta-hydrogens for elimination researchgate.netethz.chethz.chresearchgate.net. Instead, the formation of this compound from 1-adamantylamine at 300 °C is proposed to occur via an SN1 reaction pathway or through adsorption of the amine onto a surface vacancy, followed by a rearrangement or shift of the adamantyl group to a sulfur atom present on the catalyst surface researchgate.netresearchgate.netethz.chethz.chresearchgate.net. This suggests a mechanism that circumvents the typical limitations of substitution reactions on tertiary carbons.

Dehydrogenation-Imine/Iminium Cation Intermediates

Visible Light-Mediated Direct Decarboxylative Thiolation Approaches

An alternative and contemporary synthetic strategy for accessing thiols, including this compound, is through visible light-mediated direct decarboxylative thiolation. This method utilizes abundant carboxylic acid feedstocks to generate free thiols nih.govresearchgate.net. The process involves the photoredox catalysis of alkyl redox-active esters, leading to the extrusion of carbon dioxide and the formation of a thiol group. This approach is noted for its applicability to a broad range of carboxylic acids, including those with adamantane structures, offering a general and facile route to diverse thiols nih.govresearchgate.net.

Table 1: Representative Optimization of Visible Light-Mediated Decarboxylative Thiolation

| Entry | Carboxylic Acid Derivative | Photocatalyst | Sulfur Donor | Solvent | Temperature | Yield (%) |

| 1 | Cyclohexanecarboxylic acid | Eosin Y-Na2 (2.5 mol%) | 2f (1.0 equiv.) | DCM | RT | 88 |

Note: This table presents a representative optimization from general studies applicable to the synthesis of thiols, including this compound, via visible light-mediated decarboxylative thiolation. nih.govresearchgate.net

Functionalization Strategies for this compound

This compound serves as a versatile functionalizing agent due to its ability to form stable self-assembled monolayers (SAMs) on gold surfaces and its rigid, bulky structure.

Surface Patterning and Lithography : this compound is employed in advanced lithographic techniques for creating high-resolution chemical patterns. Its SAMs on gold surfaces can be selectively displaced or desorbed, allowing for the precise patterning of metallic and organic structures. This is utilized in applications such as sacrificial placeholders, diffusion barriers, and molecular resists in soft lithography and nanolithography acs.orgrsc.org. For instance, this compound SAMs can be patterned using microcontact printing, followed by selective desorption to expose underlying gold for subsequent metal plating rsc.org.

Nanomaterial Functionalization : The compound is used to functionalize gold nanoparticles, enabling supramolecular immobilization of biomolecules. For example, gold nanoparticles capped with this compound have been used for the supramolecular immobilization of cyclodextrin-xanthine oxidase neoglycoconjugates via host-guest interactions, contributing to the development of biosensor devices nanospainconf.org.

Materials Science and Electronics : this compound's ability to form dense SAMs makes it valuable in preparing special materials and coatings for electronic devices and sensors . Its rigid structure can influence the packing and properties of these monolayers, leading to applications in nanosieving and controlled molecular association dntb.gov.ua.

Drug Delivery Systems : this compound can be incorporated into complex molecular architectures for targeted drug delivery. It has been used to modify folate-PEG-maleimide for creating gold nanorod-based systems designed for drug encapsulation and cancer cell targeting .

Table 2: Hydrodenitrogenation of Adamantylamines to this compound

| Reactant | Catalyst | Primary Product | Reaction Temperature | Mechanism Aspects |

| 1-Adamantylamine | Sulfided NiMo/Al2O3 | This compound | ~300 °C | SN1 reaction or surface adsorption mechanisms proposed; imine/iminium intermediates involved. |

| 2-Adamantylamine | Sulfided NiMo/Al2O3 | 2-Adamantanethiol (B15243268) | ~300 °C | Similar mechanisms to 1-adamantylamine; SN2, E1, E2 unlikely. |

Compound List

this compound

1-Adamantylamine

2-Adamantylamine

Adamantane

Neopentylamine

Neopentanethiol

2-Adamantanethiol

Hydrogen sulfide (H2S)

Ammonia (NH3)

Dialkylamines

Dialkylimines

N-hydroxyphthalimide (NHPI)

Lawesson's reagent

4-methoxybenzothioamide

n-Alkanethiol

1-Dodecanethiolate

Gold (Au) surfaces (e.g., Au{111})

Gold nanoparticles

p-Aminothiophenol

2-Mercaptoethanesulfonic acid

3-Mercaptophenyl boronic acid

Cysteamine core polyamidoamine (PAMAM) G-4 dendron

Cyclodextrin-xanthine oxidase neoglycoconjugate

Folate ethylene (B1197577) glycol maleimide (B117702)

Gold nanorod (AuNR)

Doxorubicin (DOX)

4-phenylazobenzoic acid (DexAzo)

Cyclohexanecarboxylic acid

Eosin Y-Na2

2f (sulfur donor)

Advanced Spectroscopic and Computational Characterization of 1 Adamantanethiol and Its Derivatives

Spectroscopic Analysis of 1-Adamantanethiol

Spectroscopic techniques are indispensable for the detailed characterization of this compound, providing insights into its structural framework, vibrational properties, and behavior in complex systems such as self-assembled monolayers (SAMs) and metal nanoclusters.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the rigid cage-like structure of this compound. Both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the unique chemical environments of the nuclei within the adamantane (B196018) skeleton.

In ¹H NMR spectra, the protons of the adamantane cage typically appear as a set of broad multiplets due to the complex spin-spin coupling in the rigid system. The spectrum shows distinct signals for the bridgehead protons (CH) and the methylene (B1212753) protons (CH₂). The thiol proton (-SH) gives rise to a separate signal. For organotin(IV) complexes derived from this compound, the ¹H NMR spectra have been acquired in deuterated chloroform (B151607) (CDCl₃). researchgate.net Similarly, spectra for S-nitroso-1-adamantanethiol have been recorded using a 400 MHz NMR spectrometer. lww.com

¹³C NMR spectroscopy provides a clearer picture of the carbon framework, distinguishing between the different types of carbon atoms in the structure. The high symmetry of the adamantane cage results in four distinct signals for the ten carbon atoms: two for the bridgehead carbons (one bearing the thiol group and the other three being equivalent) and two for the six methylene carbons. NMR studies are effective in distinguishing between 1- and 2-adamantanethiol (B15243268) isomers due to the different chemical shifts for bridgehead versus secondary carbons.

Table 1: Representative NMR Chemical Shifts (δ) for this compound Note: Chemical shifts can vary based on solvent and experimental conditions. The following are typical values.

| Nucleus | Group | Chemical Shift (ppm) | Multiplicity |

| ¹H NMR | -SH | ~1.3-1.6 | Singlet |

| CH₂ (adamantane) | ~1.7-1.8 | Multiplet | |

| CH (bridgehead) | ~2.0-2.1 | Multiplet | |

| ¹³C NMR | C-S (bridgehead) | ~46-48 | - |

| CH (bridgehead) | ~30-32 | - | |

| CH₂ | ~36-38 | - | |

| CH₂ | ~44-46 | - |

Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic vibrational modes of this compound and its derivatives, particularly when they are part of larger complexes. The FT-IR spectra of organotin(IV) complexes with this compound ligands have been recorded in the 4000-400 cm⁻¹ range. researchgate.netresearchgate.net

The spectrum of this compound is dominated by strong absorption bands corresponding to the C-H stretching and bending vibrations of the adamantane cage. The stretching vibrations of –CH₃ and –CH₂ groups are typically observed around 2918-2928 cm⁻¹. rjb.ro The S-H stretching vibration, characteristic of the thiol group, appears as a weak band in the region of 2550-2600 cm⁻¹. The C-S stretching vibration is typically found in the fingerprint region, which can be harder to assign definitively. When this compound binds to a metal, such as in an adamantane-like manganese complex, metal-ligand vibrational modes, like Mn-O-Mn stretches, can be identified, often with the aid of isotopic substitution. nih.gov

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~2900 | C-H stretch (adamantane) | Strong |

| ~2850 | C-H stretch (adamantane) | Strong |

| ~2560 | S-H stretch | Weak |

| ~1450 | C-H bend (adamantane) | Medium |

| ~700-600 | C-S stretch | Weak-Medium |

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. springermedizin.de Studies on the mass spectra of this compound reveal a consistent fragmentation behavior. cdnsciencepub.comresearchgate.netcdnsciencepub.com

The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 168, corresponding to the molecular formula C₁₀H₁₆S. cdnsciencepub.com However, this peak is often of low relative intensity, reported to be around 9%. cdnsciencepub.comresearchgate.netcdnsciencepub.com The most prominent feature in the spectrum is the base peak at m/z 135. cdnsciencepub.comnih.gov This ion is formed by the loss of a sulfhydryl radical (•SH, mass 33 Da) from the molecular ion, resulting in the stable 1-adamantyl cation. cdnsciencepub.comresearchgate.netcdnsciencepub.com This fragmentation pathway is dominant, indicating the relative weakness of the C-S bond compared to the C-C bonds of the adamantane cage. Unlike secondary thiols, the elimination of a hydrogen sulfide (B99878) molecule (H₂S) from the molecular ion is an insignificant fragmentation process for this compound. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Fragmentation | Relative Intensity |

| 168 | [C₁₀H₁₆S]⁺ | Molecular Ion (M⁺) | Low (~9%) cdnsciencepub.comresearchgate.net |

| 135 | [C₁₀H₁₅]⁺ | [M - SH]⁺ | Base Peak (100%) cdnsciencepub.com |

| 79 | [C₆H₇]⁺ | Further fragmentation | High nih.gov |

Raman spectroscopy serves as a complementary technique to FT-IR for analyzing the vibrational modes of this compound. spectrabase.com While IR spectroscopy measures absorption due to changes in dipole moment, Raman spectroscopy detects scattering from vibrations that cause a change in polarizability. This makes it particularly useful for identifying symmetric vibrations and the C-S and S-S bonds, which can be weak in IR spectra. In the context of related adamantyl compounds, Raman spectroscopy has been used alongside other techniques for comprehensive structural characterization. springermedizin.de The technique is valuable for studying the conformational state of this compound, both in bulk and when adsorbed on surfaces.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique crucial for analyzing this compound when it forms self-assembled monolayers (SAMs), particularly on metal substrates like gold (Au). acs.orgacs.orgresearchgate.net XPS provides information on the elemental composition and, more importantly, the chemical state of the atoms at the surface. nih.gov

The analysis focuses on the high-resolution spectra of core levels, primarily the S 2p and C 1s regions. acs.org For a this compound SAM on a gold surface, the S 2p spectrum is used to confirm the formation of a covalent Au-S bond. The S 2p₃/₂ peak corresponding to a gold-thiolate bond (Au-S) is consistently observed at a binding energy of approximately 162.0–162.7 eV. nih.govacs.orgresearchgate.net This is a distinct shift from the binding energy for unbound thiol groups (R-SH) or physisorbed disulfides, which typically appear at higher energies of 163-164 eV. nih.govacs.orgdiva-portal.org The presence and intensity of these different peaks allow for a quantitative assessment of the quality and chemical nature of the monolayer. nih.govingentaconnect.com

Table 4: Typical S 2p₃/₂ Binding Energies in XPS Analysis of Thiol Systems

| Chemical Species | Binding Energy (eV) | Reference |

| Gold-thiolate (Au-S-R) | 161.8 - 162.7 | nih.govacs.org |

| Unbound Thiol (R-SH) | ~163 - 164 | nih.govdiva-portal.org |

| Disulfide (R-S-S-R) | ~163 - 164 | nih.govacs.org |

UV-Vis/Near-Infrared (UV-Vis/NIR) spectroscopy is essential for characterizing the electronic properties of metal nanoclusters that are protected and stabilized by this compound ligands. acs.orgustc.edu.cn The bulky and rigid nature of the this compound ligand helps to create stable, atomically precise nanoclusters of gold, silver, and their alloys. mdpi.comrsc.orgchinesechemsoc.org

The UV-Vis/NIR absorption spectrum of a metal nanocluster is highly dependent on its size, composition, and ligand shell. Unlike the continuous surface plasmon resonance band seen in larger nanoparticles, these small clusters exhibit discrete, molecule-like electronic transitions. For example, a nanocluster of Au₃₀ stabilized by 18 this compound ligands—Au₃₀(S-Adm)₁₈—displays a distinct electronic transition at 620 nm and a notable lack of absorbance in the 520-570 nm range, which gives the compound a rare green color. acs.org The technique is also used to monitor ligand-exchange reactions and transformations between different cluster sizes, as the absorption features change predictably with the cluster's structure. nih.govrhhz.netaip.org

Circularly Polarized Luminescence (CPL) for Chiral Complexes

Circularly polarized luminescence (CPL) is a phenomenon observed in chiral molecules where the emitted light is unequally divided between left- and right-circularly polarized components. rsc.org This differential emission provides valuable information about the stereochemistry of the excited states of chiral luminophores. In the context of this compound, its derivatives have been instrumental in the formation of chiral metal nanoclusters that exhibit significant CPL activity.

A notable example involves a chiral gold-silver nanocluster, [Au1Ag22(S-Adm)12]³⁺, where "S-Adm" represents the 1-adamantanethiolate ligand. researchgate.netnih.gov This superatomic complex was used as a building block to construct three-dimensional inorganic framework materials. researchgate.netnih.gov When the enantiomers of this chiral nanocluster were separated and packed into distinct crystals (designated SCIF-2), the resulting material displayed a CPL response. researchgate.netnih.gov In contrast, a racemic mixture of the enantiomers (SCIF-1) did not show a CPL signal. researchgate.netresearchgate.net This demonstrates that the enantiomeric separation and the resulting chiral arrangement in the crystal lattice are crucial for observing CPL. acs.org The CPL spectra of the separated left- and right-handed enantiomeric crystals (SCIF-2-Left and SCIF-2-Right) show mirror-image signals, confirming the chiroptical activity of the segregated enantiomers. researchgate.net

The dissymmetry factor (g_lum), which quantifies the degree of circular polarization in the emitted light, is a key parameter in CPL spectroscopy. rsc.org For some chiral chromium(III) complexes, g_lum values as high as 0.2 have been reported. oaes.cc While specific g_lum values for this compound-containing complexes were not detailed in the provided results, the observation of CPL itself in materials like SCIF-2 indicates a non-zero dissymmetry factor and highlights the role of the bulky, rigid adamantane cage in creating and maintaining a chiral environment around the metal core. researchgate.netnih.govresearchgate.net The development of materials with strong CPL signals is an active area of research, with potential applications in 3D displays, optical data storage, and spintronics. rsc.org

Computational Studies and Theoretical Modeling

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of molecules and materials. wikipedia.org It allows for the calculation of various molecular properties, providing insights that complement experimental findings. In the study of this compound and its derivatives, DFT calculations have been employed to understand their geometry, electronic distribution, and bonding characteristics.

For instance, DFT studies on organotin(IV) complexes derived from this compound have been used to determine their optimized geometrical parameters and harmonic vibrational frequencies. researchgate.netresearchgate.net These calculations have shown good agreement with experimental data obtained from single-crystal X-ray diffraction, validating the theoretical models. researchgate.net The B3LYP hybrid density functional is a commonly used method for such investigations. tsri.or.th

DFT calculations have also been instrumental in understanding the electronic properties of self-assembled monolayers (SAMs) of carboranethiols, which share structural similarities with adamantane thiols in terms of their cage-like structures. acs.org These studies help in elucidating the influence of molecular structure on the morphology and electronic properties of the resulting monolayers. acs.org Furthermore, DFT has been used to investigate the structural and electronic properties of adamantane functionalized with various groups, including the thiol group (-SH). tsri.or.th These calculations help in understanding how functionalization affects the electronic characteristics of the adamantane cage.

The table below summarizes the application of DFT in characterizing this compound and its derivatives, as reported in various studies.

| System Studied | DFT Method/Functional | Properties Calculated | Key Findings | Reference |

| Organotin(IV) complexes of this compound | B3LYP | Optimized geometry, vibrational frequencies, frontier molecular orbitals | Theoretical structures correlate well with X-ray diffraction data. | researchgate.netresearchgate.net |

| Adamantane with -SH functional group | B3LYP/6-311++G** | Electronic structure, optical properties | Provides insights into the influence of the thiol group on adamantane's properties. | tsri.or.th |

| Carboranethiol monolayers on Au(111) | Not specified | Structure, reactivity, electronic properties | Elucidates the role of molecular structure in the properties of self-assembled monolayers. | acs.org |

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for understanding the formation and stability of inclusion complexes, where a "guest" molecule is encapsulated within a "host" molecule. mdpi.com In the context of this compound and its derivatives, MD simulations have been employed to investigate their interactions with cyclodextrins (CDs), which are common host molecules. acs.orgresearchgate.net

Studies on 1-bromoadamantane, a closely related derivative, have utilized MD simulations with force fields like AMBER* to model its inclusion complexes with α-, β-, and γ-cyclodextrins. acs.org These simulations, performed in the presence of a solvent, provide insights into the geometry and stoichiometry of the host-guest complexes, which have been found to be in good agreement with experimental NMR data. acs.org For example, the simulations supported the experimental finding of a 2:1 host-to-guest ratio for the complex with α-cyclodextrin and 1:1 ratios for β- and γ-cyclodextrin. acs.org

The general protocol for such simulations often involves creating an initial structure of the complex, solvating it in a water box, and then running the simulation for a sufficient length of time to observe the dynamic behavior of the system. beilstein-journals.orgmdpi.com The stability of the inclusion complex and the preferred orientation of the guest molecule within the host cavity can be determined from the simulation trajectory. sciforum.net These computational approaches are valuable for predicting the most favorable host-guest pairings and for understanding the intermolecular forces that govern the complexation process. researchgate.net

The table below outlines the application of MD simulations in studying inclusion complexes relevant to this compound.

| Guest Molecule | Host Molecule | Simulation Details | Key Findings | Reference |

| 1-Bromoadamantane | α-, β-, γ-Cyclodextrin | AMBER* force field, with solvation | Predicted host/guest ratios and geometries consistent with NMR data. | acs.org |

| Adamantyl groups | Cyclodextrins | Not specified | Confirmed the stability of inclusion complexes. | researchgate.net |

| General Tricyclic Drugs | β-Cyclodextrin | CVFF force field, in vacuo and explicit water | Showed the formation of stable 1:1 inclusion complexes and determined the guest's orientation. | beilstein-journals.org |

| Plumbagin | β-Cyclodextrin derivatives | GLYCAM-06 and AMBER force fields | Investigated dynamic and molecular interactions to identify the best encapsulation agent. | mdpi.com |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its electronic properties. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's stability and its tendency to undergo electronic transitions. irjweb.com

In the study of this compound and its derivatives, the analysis of frontier molecular orbitals, typically performed using DFT calculations, provides valuable insights into their electronic behavior. For organotin(IV) complexes of this compound, the HOMO and LUMO energies have been calculated to characterize the molecules' electron-donating and electron-accepting abilities, respectively. researchgate.net The distribution of the charge density of these orbitals reveals the regions of the molecule that are most likely to be involved in chemical reactions. researchgate.netresearchgate.net For these organotin complexes, the HOMO charge density is primarily located on the tin(IV) atom and the surrounding sulfur and carbon atoms, while the LUMO density is similarly distributed. researchgate.net

The HOMO-LUMO gap is also a key factor in determining the optical properties of a molecule, as it relates to the energy required for electronic excitation. firsthope.co.in A smaller gap generally corresponds to easier excitation and absorption of light at longer wavelengths. Theoretical calculations of the HOMO-LUMO gap can be correlated with experimental data from UV-Vis spectroscopy.

The table below summarizes the findings from the analysis of frontier molecular orbitals for this compound derivatives.

| Compound/Complex | Computational Method | HOMO Characteristics | LUMO Characteristics | HOMO-LUMO Gap (ΔE) | Reference | | --- | --- | --- | --- | --- | | Organotin(IV) complexes of this compound (e.g., Me2SnL2) | B3LYP | Charge density mainly on Sn(IV), S, and C atoms | Charge density mainly on Sn(IV), S, and C atoms | Characterizes molecular stability and reactivity | researchgate.net | | Iron(III) Porphyrin Complex | B3LYP/6-311G(d,p) | Located around aromatic cycles | Located around aromatic cycles | 0.9042 eV (calculated) | | | Triazine Derivative | B3LYP/6-311++G | Energy: -6.2967 eV | Energy: -1.8096 eV | 4.4871 eV | irjweb.com |

This analysis of frontier molecular orbitals is crucial for designing new materials with specific electronic and optical properties, as it provides a theoretical framework for predicting how changes in molecular structure will affect these properties.

Self Assembled Monolayers Sams of 1 Adamantanethiol

Formation and Structural Characteristics on Gold Surfaces (Au{111})

The adsorption of 1-adamantanethiol onto Au{111} surfaces results in the formation of highly ordered monolayers. The specific geometry and packing of these molecules are dictated by the interplay between the thiol-gold interaction and the intermolecular forces between the adamantane (B196018) cages.

Highly Ordered Hexagonally Close-Packed Molecular Lattices

Solution deposition of this compound onto Au{111} substrates, often after flame annealing of the gold surface, leads to the formation of a highly ordered, hexagonally close-packed molecular lattice researchgate.netnih.govacs.org. This arrangement is indicative of a stable and well-defined adsorption geometry. The structure is often described as having a (7 × 7) reconstruction, a common packing motif observed for thiol SAMs on Au{111} researchgate.netingentaconnect.comacs.org. The formation of such ordered structures is driven by the strong affinity of the thiol group for the gold surface and the van der Waals interactions between adjacent adamantane molecules cuni.cz.

Rotational Domains and Defect Densities

The SAMs of this compound on Au{111} exhibit distinct rotational domains nih.govacs.org. These domains are regions where the molecules are oriented with a consistent azimuthal angle relative to the surface. While the SAMs are generally highly ordered, the boundaries between these domains can be considered a type of structural defect. Compared to some linear alkanethiols, this compound SAMs are reported to have lower defect densities researchgate.net. However, it is also noted that SAM formation, in general, can increase the defect density on the underlying gold surface nsf.govchemrxiv.org. Defects such as vacancy islands, which are common in other alkane thiol SAMs, are less pronounced in this compound SAMs cuni.cz.

Lattice Spacings and Nearest Neighbor Distances

The structural characterization of this compound SAMs on Au{111} using techniques like Scanning Tunneling Microscopy (STM) has provided precise measurements of their lattice parameters. The nearest neighbor distance between adsorbed this compound molecules is consistently reported to be approximately 6.9 ± 0.4 Å researchgate.netnih.govacs.org. This spacing is a critical parameter reflecting the packing density and the effective size of the molecule on the surface.

Table 1: Structural Characteristics of this compound SAMs on Au{111}

| Property | Value | Method(s) Used | Reference(s) |

| Molecular Lattice | Hexagonally close-packed | STM | researchgate.netnih.govacs.org |

| Unit Cell Description | (7 × 7) reconstruction | STM | researchgate.netingentaconnect.comacs.org |

| Nearest Neighbor Distance | 6.9 ± 0.4 Å | STM | researchgate.netnih.govacs.org |

| Defect Density | Lower than alkane thiols | STM | researchgate.net |

| Domain Structure | Exhibits rotational domains | STM | nih.govacs.org |

Dynamics of Displacement and Molecular Exchange in 1-Adamantanethiolate SAMs

A key characteristic of this compound SAMs is their lability, meaning they can be readily displaced by other thiol molecules. This property is highly valuable for creating patterned surfaces through selective molecular exchange.

Lability and Susceptibility to Displacement by Other Thiols

1-Adamantanethiolate monolayers on Au{111} are known to be labile and susceptible to displacement by various other thiols, including n-alkanethiols such as n-dodecanethiol and 1-hexanethiol (B106883) researchgate.netnih.govsigmaaldrich.comresearchgate.netingentaconnect.comacs.org. This displacement can occur when the SAM-coated surface is exposed to dilute solutions, vapors, or through direct contact with these other thiolated molecules sigmaaldrich.comresearchgate.net. The facile displacement is attributed to the relatively weak intermolecular interactions within the 1-adamantanethiolate SAM, potentially exacerbated by steric hindrances from the bulky adamantane cages. These factors may lead to less optimal Au-S bonding compared to more tightly packed SAMs, contributing to their lower stability and higher susceptibility to exchange researchgate.netsigmaaldrich.com.

Mechanisms of Displacement: Nucleation and Growth

The process by which other thiol molecules displace 1-adamantanethiolate from the Au{111} surface typically follows a nucleation and growth mechanism researchgate.netresearchgate.netacs.org. When exposed to a solution containing a displacing thiol, the incoming molecules first nucleate at defect sites within the existing 1-adamantanethiolate SAM. These nucleated domains then grow radially, expanding across the surface until the entire pre-formed 1-adamantanethiolate monolayer is replaced by the new thiol molecules researchgate.netacs.org. Fourier-transform infrared spectrometry (FTIR) studies suggest that this displacement follows a site-saturation island nucleation and growth model researchgate.net. This controlled displacement process is a cornerstone for applications in nanolithography and the fabrication of precisely patterned surfaces nih.govsigmaaldrich.com.

Compound List:

this compound (1-AD)

1-Hexanethiol (HT)

1-Dodecanethiol (n-dodecanethiol)

Alkanethiols

Thiolates

Disulfides

Thioalkoxide salts

Thioacetic acid (TAA)

(1-Mercapto-11-undecyl)tetra(ethylene glycol) (PEG4 thiol)

1,6-Hexanedithiol (HDT)

4-Phenyl-1-butyne (4p1b)

1-Decaboranethiol

Influence of Intermolecular Interaction Strengths

The self-assembly of this compound on gold surfaces results in highly ordered monolayers, albeit with distinct characteristics compared to linear n-alkanethiols researchgate.netnih.gov. The bulky, three-dimensional adamantyl group significantly influences the packing density and intermolecular interactions within the SAM. Studies indicate that 1-adamantanethiolate (AD) SAMs exhibit lower packing densities and weaker intermolecular interaction strengths than their n-alkanethiolate counterparts researchgate.netnih.gov. This is attributed to the adamantane moiety imposing steric restrictions that prevent optimal bonding arrangements and lead to larger lattice spacings researchgate.net. The nearest neighbor distance in AD SAMs on Au{111} has been measured at approximately 6.9 Å acs.org. These weaker intermolecular forces are a critical factor in the lability of AD SAMs, making them susceptible to displacement by other molecules nih.govaip.org.

| Property | This compound SAM | n-Alkanethiol SAM | Citation(s) |

| Packing Density | Lower | Higher | researchgate.netnih.gov |

| Intermolecular Interaction | Weaker | Stronger | researchgate.netnih.gov |

| Lattice Spacing (Nearest Neighbor) | ~6.9 Å | Typically smaller | acs.org |

| Susceptibility to Displacement | High | Low | researchgate.netnih.gov |

Applications of this compound SAMs in Nanofabrication and Surface Engineering

The unique properties of this compound SAMs, particularly their controlled lability and the ability to form well-defined patterns, position them as valuable components in advanced nanofabrication and surface engineering. They enable the creation of intricate chemical patterns with resolutions often exceeding those achievable with conventional methods .

Sacrificial Placeholders in Self- and Directed-Assembly

This compound SAMs are strategically employed as sacrificial placeholders in self- and directed-assembly processes researchgate.netnih.govacs.org. Their designed weak intermolecular interactions and susceptibility to displacement by other molecules allow them to act as temporary templates. These AD monolayers can guide the assembly of other materials by selectively blocking or allowing adsorption in specific areas. This displacement capability enhances existing chemical patterning strategies by providing precise control over molecular placement and assembly d-nb.info.

Catalytic Applications and Ligand Chemistry of 1 Adamantanethiol

1-Adamantanethiol as a Ligand in Heterogeneous Catalysis

This compound, a bulky, cage-like thiol, serves as a significant ligand in heterogeneous catalysis, particularly with palladium on carbon (Pd/C) catalysts. Its primary role is to modify the catalyst surface, thereby influencing its reactivity and selectivity in various chemical transformations.

Influence on Reactivity and Selectivity of Palladium on Carbon Catalysts

The use of this compound as a ligand for palladium on carbon (Pd/C) catalysts has demonstrated a significant impact on the selectivity of hydrogenation reactions. purdue.edupurdue.edu While heterogeneous catalysts are known for their high reactivity, they often lack selectivity. purdue.edupurdue.edu The introduction of ligands like this compound helps to control this selectivity. purdue.edupurdue.edu

In the hydrogenation of diphenylacetylene, a standard Pd/C catalyst leads to the complete hydrogenation to the alkane. purdue.edupurdue.edu However, when the Pd/C catalyst is modified with four equivalents of this compound, the selectivity shifts dramatically towards the alkene product, achieving a 73% yield. purdue.edupurdue.edu This demonstrates the ligand's ability to steer the reaction towards a less saturated product.

Similarly, in the hydrodeoxygenation of benzyl (B1604629) alcohol, a sparse coating of this compound on a palladium catalyst improved selectivity, albeit to a lesser extent than denser monolayers of other thiols like 1-octadecanethiol (B147371). acs.org Interestingly, the this compound-coated catalyst exhibited a higher reaction rate than the uncoated catalyst. acs.org This enhanced activity and selectivity are attributed to weakened interactions between the phenyl ring of the reactant and the catalyst surface. acs.org

The steric bulk of this compound is a key factor in its influence on catalysis. mdpi.com It preferentially coordinates to the corner sites of palladium nanoparticles. acs.orgresearchgate.net This selective blocking of highly active sites can alter the reaction pathways. For instance, in the hydrogenation of furfural, modifying a Pd/Al2O3 catalyst with this compound resulted in less than 5% selectivity towards furfuryl alcohol, similar to the unmodified catalyst. acs.orgresearchgate.net This is in contrast to modification with 1-octadecanethiol, which preferentially binds to terrace sites and significantly increases the selectivity to furfuryl alcohol. acs.orgresearchgate.net

The effect of this compound has been studied across various hydrogenation reactions involving alkynes, carbonyls, nitriles, and nitro functional groups, as well as in reductive amination. purdue.edupurdue.edu The observed trends in reactivity and selectivity are directly related to the properties of the ligand. purdue.edupurdue.edu

Table 1: Effect of this compound on Pd/C Catalyst Selectivity in Diphenylacetylene Hydrogenation

| Catalyst | Ligand | Product Selectivity (Alkene) | Product Selectivity (Alkane) |

| Pd/C | None | 0% | 100% |

| Pd/C | This compound (4 eq.) | 73% | 27% |

Data sourced from Purdue e-Pubs. purdue.edupurdue.edu

Control of Catalytic Performance with Mixed Thiolate Monolayers

The catalytic performance of palladium catalysts can be finely tuned by employing mixed self-assembled monolayers (SAMs) of thiolates. This approach allows for a more nuanced control over the catalyst's surface properties compared to using a single type of thiol. researchgate.netsigmaaldrich.com

By creating mixed SAMs of this compound and 1-octadecanethiol on a palladium/aluminum oxide (Pd/Al2O3) catalyst, it is possible to systematically vary the surface coverage of each thiol. researchgate.net The composition of the deposition solution directly influences the surface composition of the mixed monolayer. researchgate.net This, in turn, has a dramatic effect on both the reaction rate and selectivity for different products in the hydrogenation of benzyl alcohol. researchgate.net The reaction network for benzyl alcohol hydrogenation includes pathways for both deoxygenation and decarbonylation. researchgate.net By adjusting the ratio of this compound to 1-octadecanethiol in the SAM, one can selectively promote or suppress these different pathways. researchgate.net

This ability to control reactivity and selectivity stems from the different binding preferences and steric profiles of the two thiols. The bulky this compound and the linear 1-octadecanethiol occupy different sites on the palladium surface, and by mixing them, a unique catalytic environment is created. mdpi.comresearchgate.net This strategy of using mixed thiol modifiers provides a powerful tool for optimizing catalytic processes for specific desired outcomes. researchgate.net

Role in Gold Nanoparticle Synthesis and Size Control

This compound plays a crucial role in the synthesis and stabilization of gold nanoparticles, influencing their size and properties. The size of gold nanoparticles can be controlled by adjusting the ratio of gold to thiol during synthesis. researchgate.net Generally, a lower gold-to-thiol ratio leads to smaller nanoparticles. researchgate.net

The synthesis of gold nanoparticles often involves the reduction of a gold salt in the presence of a thiol. rsc.org One common method is the two-phase Brust-Schiffrin synthesis, where a gold salt is transferred from an aqueous phase to an organic phase using a phase-transfer agent, followed by reduction in the presence of the thiol. researchgate.netrsc.org The thiol, in this case this compound, caps (B75204) the newly formed nanoparticles, preventing their aggregation and controlling their final size.

Another approach involves the formation of polymeric Au(I)-thiolate precursors. nih.gov The size and density of these precursors can be controlled by adjusting the pH of the solution before reduction. nih.gov This, in turn, dictates the size of the resulting gold nanoparticles. nih.gov While this has been demonstrated with glutathione, the principle can be extended to other thiols like this compound.

Furthermore, this compound can be used to functionalize gold nanorods. This functionalization improves their stability and dispersibility in various solvents, which is essential for applications in areas like drug delivery. For instance, this compound can be used to modify folic acid-based polyethylene (B3416737) glycol-maleimide, which is then used to create gold nanorod complexes for targeted cancer therapy. sigmaaldrich.com

Ligand for Metal Nanoclusters and Superatom Complexes

This compound is a widely used ligand in the synthesis and stabilization of metal nanoclusters and superatom complexes, which are atomically precise clusters of atoms that exhibit molecule-like properties. nih.govmdpi.com The bulky and rigid nature of the adamantane (B196018) cage provides steric protection to the metal core, enabling the isolation and characterization of these novel nanomaterials.

Synthesis and Structural Characterization of Thiolate/Stibine-Protected Clusters

A notable example of this compound's role is in the synthesis of mixed-ligand protected gold nanoclusters. The first example of a chiral mixed thiolate/stibine-protected gold cluster, Au18(S-Adm)8(SbPh3)4Br2, was synthesized using 1-adamantanethiolate (S-Adm) as one of the protecting ligands. nsf.govacs.org The synthesis involves the reaction of a stibine-protected gold cluster precursor with an excess of this compound. nsf.govacs.org

Single-crystal X-ray crystallography of this cluster revealed that the chirality arises from the arrangement of Au2(S-Adm)3 and Au(S-Adm)2 staple motifs on an achiral Au13 core. nsf.govacs.org The remaining gold atoms are capped by triphenylstibine (SbPh3) and bromide (Br⁻) ligands. nsf.govacs.org The adamantane groups play a crucial role in the stability and structural integrity of the cluster.

The use of mixed ligands, such as 1-adamantanethiolate and triphenylstibine, allows for the fine-tuning of the properties and stability of the gold clusters at an atomic level. nsf.gov This approach has expanded the use of stibine-based ligands and provided insights into designing mixed-ligand systems for tailoring the surface properties of nanomaterials. nsf.gov

Table 2: Structural Details of Au18(S-Adm)8(SbPh3)4Br2 Cluster

| Component | Description |

| Core | Achiral Au13 icosahedron |

| Thiolate Ligands | Two Au2(S-Adm)3 dimeric staple motifs and one Au(S-Adm)2 monomeric staple motif |

| Other Ligands | Four triphenylstibine (SbPh3) ligands and two bromide (Br⁻) ions |

| Chirality | Induced by the arrangement of the thiolate staple motifs |

Data sourced from the Journal of the American Chemical Society. nsf.govacs.org

Applications in Framework Material Construction

This compound-protected nanoclusters serve as versatile building blocks for the construction of functional framework materials. nih.govacs.org These materials, known as superatom complex inorganic frameworks (SCIFs) and superatom complex organic frameworks (SCOFs), are assembled from precisely defined nanocluster units. nih.govacs.org

A chiral superatom complex, [Ag23(SAdm)12]³⁺, where SAdm is 1-adamantanethiolate, has been synthesized and used to construct various framework topologies. nih.govacs.org These frameworks are formed through strong interactions between the Ag23 nanocluster and either inorganic or organic linkers. nih.govacs.org Examples of such frameworks include Ag23(SAdm)122X (a SCIF) and Ag23(SAdm)123(bpy)3 (a SCOF, where bpy is 4,4'-bipyridine). nih.govacs.org The resulting materials can exhibit interpenetrating frameworks with different topologies, such as adamantane-like, hexagonal, and cubic. nih.govacs.org

Similarly, the chiral [Au1Ag22(S-Adm)12]³⁺ nanocluster has been used to build three-dimensional SCIFs using inorganic SbF6⁻ linkers. researchgate.netnih.gov By controlling the assembly of the nanocluster enantiomers, it is possible to create materials with different channel sizes and properties, such as circularly polarized luminescence. researchgate.netnih.gov These framework materials have potential applications in areas like sensing due to their unique photoluminescence properties. researchgate.netnih.gov

The ability to use this compound-protected nanoclusters as building blocks opens up new avenues for the rational design and synthesis of novel open-framework materials with tailored properties and functionalities. researchgate.netnih.gov

Impact on Photoluminescence Properties of Nanoclusters

This compound (S-Adm) plays a significant role as a surface ligand in modulating the photoluminescence (PL) properties of metal nanoclusters (NCs). Its bulky, rigid structure and the nature of the gold-thiolate (or other metal-thiolate) bond influence the electronic structure, stability, and optical characteristics of these nanomaterials.

The luminescence of metal nanoclusters is an intriguing property with potential applications in sensing, bioimaging, and optics. researchgate.netresearchgate.net The modification of nanocluster surfaces with ligands like this compound is a key strategy for tuning these properties. researchgate.net The electronic structures of organic ligands differ fundamentally from those of metal atoms, allowing for more achievable mechanistic understanding of structure-fluorescence correlations. researchgate.net

Research has demonstrated that this compound ligands are integral to the structure of various photoluminescent nanoclusters. For instance, a highly fluorescent Au₂Cu₆(S-Adm)₆(PPh₂Py)₂ nanocluster, with a quantum yield (QY) of 11.7%, was synthesized using an aggregation-induced emission method. researchgate.net In another study, the chiral [Au₁Ag₂₂(S-Adm)₁₂]³⁺ nanocluster was used as a building block to create three-dimensional superatom complex inorganic frameworks (SCIFs) that exhibit sensitive photoluminescence in protic solvents. researchgate.net The enantiomeric separation of these nanoclusters within the crystal structure can even lead to circularly polarized luminescence (CPL). researchgate.net

The strategic engineering of ligands on the nanocluster surface can significantly enhance fluorescence intensity. Wu and coworkers noted that the fluorescence intensity of Au₂₄ NCs increased with the electron-donating ability of the ligand. researchgate.net This principle was further explored in Au₂Cu₆ nanoclusters where engineering the phosphine (B1218219) co-ligands from electron-withdrawing to electron-donating, alongside this compound, enhanced the ligand-to-metal charge transfer (LMCT) and boosted the fluorescence quantum yield from 5.7% to 17.7%. researchgate.net

The combination of different ligands, including this compound, on a single nanocluster allows for fine-tuning of its optical properties. A silver nanocluster, Ag₂₂(S-Adm)₁₀(DPPM)₄Cl₆, exhibited distinct optical absorption and emission spectra compared to a similar Ag₂₂ nanocluster with different phosphine and thiol ligands. mdpi.com The Ag₂₂ cluster with this compound ligands emitted at 650 nm, while a related cluster, Ag₂₂(S-PhMe₂)₁₂(DPPE)₄Cl₄, emitted at 670 nm, showcasing the influence of the ligand shell on the electronic structure. mdpi.com

The stability of nanoclusters, which is crucial for practical applications, is also affected by the ligand shell. Silver nanoclusters are generally less stable than their gold counterparts, but the use of robust ligand systems can enhance their stability. rsc.org The M₂₉(S-Adm)₁₈(PPh₃)₄ (M = metal) nanocluster system has been developed to map structure-property correlations, indicating the utility of this compound in creating stable platforms for research. rsc.org

Table 1: Photoluminescence Properties of Various Nanoclusters Containing this compound Ligands

| Nanocluster Formula | Emission Wavelength (nm) | Quantum Yield (QY) (%) | Notes |

| Au₂Cu₆(S-Adm)₆(PPh₂Py)₂ | Not specified | 11.7 | Synthesized via aggregation-induced-emission. researchgate.net |

| Au₂Cu₆ with P(Ph-F)₃ co-ligands | Not specified | 5.7 | Fluorescence influenced by electron-withdrawing co-ligands. researchgate.net |

| Au₂Cu₆ with P(Ph-OMe)₃ co-ligands | Not specified | 17.7 | Fluorescence enhanced by electron-donating co-ligands. researchgate.net |

| Ag₂₂(S-Adm)₁₀(DPPM)₄Cl₆ | 650 | Not specified | Exhibited blue-shifted absorption compared to Ag₂₂-L2. mdpi.com |

| [Au₁Ag₂₂(S-Adm)₁₂]³⁺ | Not specified | Not specified | Building block for 3D frameworks with sensitive PL and CPL. researchgate.net |

Glycosylation Reagent and Photocatalysis

This compound has emerged as a valuable reagent in the field of carbohydrate chemistry, particularly in photocatalytic glycosylation and related transformations. Its role often involves acting as a hydrogen atom donor or participating in the generation of key radical intermediates under visible light irradiation.

A significant application is in the site-selective epimerization of unprotected sugars and glycans, which provides a pathway to synthesize rare sugar isomers from abundant biomass precursors. google.com A patented method describes the use of this compound in a photocatalytic system alongside a photocatalyst like 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4-CzIPN), an amine base (quinuclidine), and a salt in a mixed solvent system at room temperature under blue light. google.com The reaction's success is critically dependent on the presence of the thiol, the photocatalyst, and light; in their absence, little to no product is formed. google.com This process highlights the thiol's role as a hydrogen atom donor in the catalytic cycle. google.com

Beyond epimerization, this compound can be used as a reagent to prepare thioglycosides, which are important intermediates and biologically active molecules. For instance, it is used to prepare 1-adamantylthiosalicin, which can then be used for glycosylation reactions with monosaccharides and oligosaccharides. Thioglycosides are popular as glycosyl donors in carbohydrate synthesis and as stable mimics of O-glycosides for biological studies. mdpi.com

The development of visible-light-mediated photoredox catalysis has opened new avenues for carbohydrate modifications. albany.edunih.gov While many methods focus on activating glycosyl donors through photocatalysts like iridium or ruthenium complexes, or even metal-free systems using electron donor-acceptor (EDA) complexes, the role of additives like this compound is crucial. mdpi.comnih.gov In the context of photocatalytic reactions, thiols can participate in radical chain processes. For example, a visible-light-mediated synthesis of anomeric S-aryl glycosides was developed using an EDA complex formed between a 1-thiosugar and an aryl thianthrenium salt, proceeding through a thio-radical intermediate. mdpi.com While this specific study does not use this compound, it illustrates the general mechanism where a thiol-derived radical is a key intermediate, a role this compound plays in other photocatalytic systems. google.commdpi.com

Table 2: Photocatalytic Epimerization of a Pyranose Monosaccharide

| Component | Function | Example |

| Substrate | Biomass-derived sugar | Pyranose monosaccharide (A) |

| Photocatalyst | Absorbs light to initiate reaction | 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4-CzIPN) |

| Amine | Base | Quinuclidine |

| Hydrogen Atom Donor | Participates in radical chain reaction | This compound |

| Light Source | Energy input | Blue light (LED) |

| Product | Epimer of the starting sugar | A' |

This table summarizes the key components for the site-selective epimerization of unprotected sugars as described in patent literature. google.com

Bioactivity and Medicinal Chemistry of 1 Adamantanethiol Derivatives

Antithrombotic and Antimicrobial Potential of S-Nitroso-1-adamantanethiol (SNAT)

S-Nitroso-1-adamantanethiol (SNAT) is a notable derivative, characterized as a highly lipophilic nitric oxide (NO) donor molecule. nih.govresearchgate.net Its ability to release NO, a critical signaling molecule in the body, underpins its therapeutic potential. Studies have focused on incorporating SNAT into medical-grade polymers to create surfaces that actively resist thrombus formation and microbial colonization, which are significant challenges in medical devices like extracorporeal circuits (ECCs) and cardiac pacemakers. nih.govphysiology.org

A key feature of SNAT is its capacity for prolonged nitric oxide release when embedded in a polymer matrix. nih.govresearchgate.net In studies where SNAT was impregnated into polyvinyl chloride (PVC) tubing, the resulting material exhibited a sustained release of NO for as long as 42 days. nih.govresearchgate.net The level of NO emission was shown to surpass or match the natural NO flux from endothelial cells. nih.gov Furthermore, this NO-releasing capability remained stable even after the material was stored for one year at -20°C. nih.govresearchgate.net When coated on silicone pacing leads, SNAT demonstrated an initial NO flux of 78.13 ± 4.99 x10⁻¹⁰ mol/min/cm², which persisted above the recognized antibacterial threshold for three days. physiology.org

The NO released from SNAT-modified surfaces plays a direct role in preventing blood clot formation. researchgate.net Nitric oxide is a potent endogenous inhibitor of platelet adhesion and activation, which are key steps in the coagulation cascade. researchgate.net The efficacy of SNAT in this regard was demonstrated in acute in vivo experiments using a rabbit model. nih.govresearchgate.net Extracorporeal circuits constructed with SNAT-impregnated PVC tubing showed significantly reduced thrombus formation compared to control circuits. nih.govresearchgate.net This finding suggests that SNAT-based materials can mitigate the activation of the coagulation system. nih.gov

Beyond its antithrombotic properties, SNAT exhibits a dual functionality by also inhibiting the formation of microbial biofilms. nih.govresearchgate.net This is a critical advantage for medical implants, which are often susceptible to bacterial colonization. SNAT-coated pacemaker leads demonstrated a significant reduction in biofilm, achieving a 3-log reduction in colony-forming units (CFU) of Staphylococcus aureus and a 2 to 3-log reduction in Pseudomonas aeruginosa when compared to uncoated controls. physiology.org Studies have also shown the antimicrobial effect of SNAT-impregnated surfaces against E. coli strains. lww.com This broad-spectrum activity highlights its potential for reducing the incidence of device-related infections. nih.gov

Prevention of Thrombus Formation

Development of Adamantane (B196018) Scaffold Containing Derivatives for Drug Design

The adamantane scaffold is frequently used in drug design to enhance the lipophilicity and metabolic stability of molecules. researchgate.net Its bulky structure can also facilitate specific interactions with biological targets. researchgate.net Researchers have synthesized and evaluated numerous adamantane-containing derivatives for their potential as therapeutic agents, particularly in oncology.

Derivatives incorporating the 1-adamantane structure have shown significant anti-proliferative activity against various human cancer cell lines. nih.govmdpi.comnih.gov A series of 1,3,4-thiadiazolo-adamantane derivatives, for example, were evaluated for their in vitro activity against breast (MCF-7), liver (HepG-2), and lung (A549) cancer cell lines. nih.gov Similarly, adamantane-linked isothiourea derivatives have demonstrated potent activity against prostate (PC-3), liver (HepG-2), breast (MCF-7), cervical (HeLa), and colorectal (HCT-116) cancer cells. nih.gov Further studies on adamantane-linked isothioureas and thiosemicarbazones confirmed their high activity against human promyelocytic leukemia (HL-60), colorectal (HT-29), and breast (MCF7) cell lines, with some derivatives showing IC₅₀ values under 10 μM. mdpi.com

| Compound Type | Derivative/Compound | Cancer Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| Adamantane-Isothiourea | 4-bromobenzyl analogue (Compound 2) | PC-3 (Prostate) | < 25 | nih.gov |

| Adamantane-Isothiourea | 4-bromobenzyl analogue (Compound 2) | HepG-2 (Liver) | < 25 | nih.gov |

| Adamantane-Isothiourea | 4-bromobenzyl analogue (Compound 2) | MCF-7 (Breast) | < 25 | nih.gov |

| Adamantane-Isothiourea | 4-bromobenzyl analogue (Compound 2) | HeLa (Cervical) | < 25 | nih.gov |

| Adamantane-Isothiourea | 4-bromobenzyl analogue (Compound 2) | HCT-116 (Colorectal) | 25-50 | nih.gov |

| Adamantane-Isothiourea | Compound 7a | HL-60 (Leukemia) | < 10 | mdpi.com |

| Adamantane-Isothiourea | Compound 7b | HT-29 (Colorectal) | < 10 | mdpi.com |

| Adamantane-Isothiourea | Compound 7c | MCF7 (Breast) | < 10 | mdpi.com |

| Adamantane-Thiosemicarbazone | Compound 4d | Various | >10-50 | mdpi.com |

| Adamantane-Thiosemicarbazone | Compound 4f | Various | >10-50 | mdpi.com |

| Adamantane-Thiosemicarbazone | Compound 4g | Various | >10-50 | mdpi.com |

| Reference Drug | Doxorubicin | Various | IC₅₀ values provided in original studies for comparison | mdpi.comnih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a well-validated therapeutic target in oncology, as its overexpression is associated with numerous cancers. nih.govfrontiersin.org Adamantane derivatives have been specifically designed to inhibit this receptor. nih.govresearchgate.net A series of 1,3,4-thiadiazolo-adamantane compounds were synthesized and found to be potent EGFR inhibitors. nih.gov Molecular docking studies confirmed a strong interaction, with binding energy scores for the adamantane derivatives ranging from -19.19 to -22.07 Kcal/mol, compared to -19.10 Kcal/mol for the established EGFR inhibitor Erlotinib. nih.gov The most effective of these derivatives demonstrated powerful inhibitory activity against a drug-resistant double mutant form of EGFR (L858R/T790M), with IC₅₀ values between 0.27 and 0.78 nM. nih.gov These values are highly competitive with existing drugs like Lapatinib (IC₅₀ of 0.18 nM) and Erlotinib (IC₅₀ of 0.21 nM). nih.gov Other research into adamantanyl-based thiadiazolyl pyrazoles has further confirmed that the adamantane scaffold can be effectively utilized to create novel EGFR inhibitors for cancer therapy. nih.gov

Influence on Drug Pharmacokinetics and Metabolic Stability

The incorporation of the adamantyl moiety, a bulky, rigid, and lipophilic cage structure, into drug candidates can significantly influence their pharmacokinetic profiles and metabolic stability. researchgate.netresearchgate.net The adamantane scaffold is known to shield adjacent functional groups from metabolic enzymes, thereby reducing the rate of metabolic degradation and potentially increasing the drug's half-life in the body. researchgate.net This steric hindrance can prevent or slow down common metabolic reactions such as hydroxylation and oxidation.

The lipophilicity of the adamantyl group can also enhance a drug's ability to cross cellular membranes, which may lead to improved absorption and distribution within the body. researchgate.net However, this increased lipophilicity can also lead to higher volumes of distribution, which may or may not be desirable depending on the therapeutic target. nih.gov

Research into adamantane-containing compounds has demonstrated their potential to improve metabolic stability. For instance, in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, the introduction of an adamantane group was a key strategy to overcome rapid metabolism. nih.gov While initial adamantane-based inhibitors were quickly metabolized, further structural modifications, such as the introduction of a hydroxyl group on the adamantane cage, led to compounds with improved microsomal stability. nih.gov Specifically, a single, polar functional group at the E-5-position of the adamantane ring provided the best balance of stability, potency, and selectivity. nih.gov

The following table summarizes the impact of adamantane incorporation on the pharmacokinetic properties of select drug candidates:

| Compound Class | Observation | Reference |

| 11β-HSD1 Inhibitors | Introduction of a hydroxyl group on the adamantane scaffold improved microsomal stability. | nih.gov |

| General Drug Candidates | The adamantyl group can shield functional groups from metabolic cleavage, increasing drug stability and plasma half-life. | researchgate.net |

| General Drug Candidates | The lipophilic nature of adamantane can enhance membrane permeability and absorption. | researchgate.net |

It is important to note that while the adamantane moiety can confer metabolic stability, it can also present challenges. The same steric bulk that protects against metabolism can sometimes hinder the interaction of the drug with its intended biological target, necessitating a careful balance in molecular design.

Use in Gold Nanorod-Based Mixtures for Anticancer Therapeutics

1-Adamantanethiol plays a crucial role in the development of sophisticated drug delivery systems, particularly those utilizing gold nanorods (AuNRs) for anticancer therapy. scientificlabs.iechemicalbook.com The thiol group of this compound allows it to readily form self-assembled monolayers (SAMs) on the surface of gold nanoparticles. This functionalization is a key step in creating stable and effective nanocarriers for targeted drug delivery and photothermal therapy.

The bulky and rigid adamantane structure of this compound provides a protective layer around the gold nanorods, which helps to prevent their aggregation and improves their stability and dispersibility in solutions. This is critical for their use in biological systems.

A significant application of this compound in this context is in the creation of stimuli-responsive drug delivery systems. For example, this compound can be used to functionalize AuNRs that are part of a larger mixture designed for the spatiotemporal delivery of anticancer drugs. scientificlabs.iechemicalbook.com In some systems, this compound is used in conjunction with other molecules, such as cyclodextrins, to create host-guest interactions. These interactions can be used to "cap" the pores of mesoporous silica (B1680970) nanoparticles loaded with a drug, with the AuNRs acting as a gatekeeper. The release of the drug can then be triggered by an external stimulus, such as light, which causes the AuNRs to heat up (photothermal effect), disrupting the host-guest interaction and releasing the therapeutic agent.

The table below outlines the role of this compound in gold nanorod-based anticancer therapeutic systems:

| System Component | Function of this compound | Desired Outcome | Reference |

| Gold Nanorods (AuNRs) | Forms a stabilizing self-assembled monolayer (SAM) on the AuNR surface. | Enhanced stability and dispersibility of nanorods. | |

| AuNR-based mixtures | Functionalizes components for spatiotemporal delivery of anticancer therapeutics. | Targeted and controlled drug release. | scientificlabs.iechemicalbook.com |

| Host-Guest Systems with Cyclodextrin (B1172386) | Acts as the "guest" molecule to interact with the "host" cyclodextrin, capping drug-loaded nanoparticles. | Stimuli-responsive drug release. | nih.gov |

These advanced nanosystems, leveraging the unique properties of this compound, hold promise for more effective and targeted cancer treatments, minimizing side effects by delivering the therapeutic agent directly to the tumor site.

Supramolecular Immobilization in Biosensor Development

This compound is a key component in the development of advanced electrochemical biosensors due to its ability to participate in supramolecular immobilization strategies. nanospainconf.org This approach involves the non-covalent, yet highly specific, interaction between molecules, often based on host-guest chemistry. acs.org

In the context of biosensors, this compound is often used to functionalize electrode surfaces, typically those modified with gold nanoparticles (AuNPs). nanospainconf.orgnih.gov The thiol group of this compound forms a strong bond with the gold surface, creating a self-assembled monolayer (SAM). sigmaaldrich.com The exposed adamantane cage then serves as a "guest" moiety.

This adamantane-functionalized surface can then be used to immobilize biomolecules, such as enzymes, that have been modified with a "host" molecule, most commonly a cyclodextrin. nanospainconf.orgacs.org The adamantane cage fits snugly into the hydrophobic cavity of the cyclodextrin, forming a stable inclusion complex. This host-guest interaction provides a robust and reliable method for attaching the biorecognition element (the enzyme) to the electrode surface without the need for covalent bonding, which can sometimes denature or inactivate the biomolecule. nanospainconf.org

An example of this application is the development of a xanthine (B1682287) biosensor. In this system, glassy carbon electrodes were modified with single-walled carbon nanotubes and a network of electropolymerized gold nanoparticles. acs.org These nanoparticles were capped with this compound, among other molecules. A synthetic neoglycoenzyme of xanthine oxidase and β-cyclodextrin was then immobilized on this surface through the host-guest interaction between the adamantane and the cyclodextrin. acs.org This resulting biosensor demonstrated high sensitivity and a low detection limit for xanthine. acs.org